2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a unique structure with a fluorine atom, a thiadiazole ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and thiadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2,4,6-trimethylphenyl)benzamide
- 5-bromo-2-fluoro-N-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)benzamide
Uniqueness
2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to similar compounds that lack this feature.
Biological Activity
The compound 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FN3S. The presence of the thiadiazole ring contributes to its biological activity through various mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- In Vitro Studies : A series of 1,3,4-thiadiazole derivatives were tested against various cancer cell lines. The compound demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 2.44 µM to 10 µg/mL .
- Mechanism of Action : The compound was found to inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity by disrupting DNA binding. This suggests that the compound might exert its anticancer effects through modulation of cell cycle progression and apoptosis .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties:
- Antibacterial Activity : Compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also displayed antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition percentages between 58% and 66% compared to standard antifungal agents .
Table 1: Biological Activity Summary of this compound
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of thiadiazole derivatives on MCF-7 cells using the MTT assay, it was observed that modifications in the structure led to enhanced lipophilicity and increased cytotoxicity . The introduction of substituents like piperazine was noted to improve the overall efficacy.
- Structure-Activity Relationship (SAR) : Researchers have conducted SAR studies indicating that the presence of fluorine in the benzamide moiety significantly enhances biological activity compared to non-fluorinated analogs. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Properties
IUPAC Name |
2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHSTCVLFGTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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